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Compound of Interest

Compound Name: 4-Methylbenzyl bromide

Cat. No.: B049273 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylbenzyl bromide, also known as α-bromo-p-xylene, is a substituted aromatic halide

that serves as a crucial building block in the synthesis of a wide array of complex organic

molecules. Its benzylic bromide functionality makes it a reactive and versatile reagent for

introducing the 4-methylbenzyl moiety into various molecular scaffolds. This reactivity, coupled

with its relative stability and commercial availability, has established 4-methylbenzyl bromide
as a valuable intermediate in the pharmaceutical industry. This technical guide provides a

comprehensive overview of the properties, synthesis, and key applications of 4-methylbenzyl
bromide in the development of pharmaceutical agents, complete with experimental protocols,

quantitative data, and pathway visualizations.

Physicochemical Properties and Safety Information
4-Methylbenzyl bromide is a white to pale yellow crystalline solid at room temperature. A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methylbenzyl Bromide
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Property Value References

CAS Number 104-81-4 [1][2]

Molecular Formula C₈H₉Br [1][2]

Molecular Weight 185.06 g/mol [1][2]

Melting Point 34-36 °C [1]

Boiling Point 218-220 °C [1]

Appearance
White to pale yellow solid or

melt
[3]

Solubility
Insoluble in water; soluble in

ethanol, ether, acetone
[3][4]

Safety and Handling: 4-Methylbenzyl bromide is a corrosive and lachrymatory substance. It is

harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye

damage.[5][6] Appropriate personal protective equipment, including gloves, safety goggles, and

a lab coat, should be worn when handling this compound. All manipulations should be

performed in a well-ventilated fume hood.[5]

Synthesis of 4-Methylbenzyl Bromide
4-Methylbenzyl bromide is typically synthesized via the radical bromination of p-xylene. This

reaction is often initiated by light or a radical initiator.

Experimental Protocol: Synthesis from p-Xylene
This protocol is adapted from established industrial methods.[7]

Reaction Scheme:
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Synthesis of 4-Methylbenzyl Bromide from p-Xylene. This diagram illustrates the free radical

bromination of p-xylene to yield 4-methylbenzyl bromide.

Procedure:

In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, p-

xylene is heated to 120 °C.[7]

Under strong light irradiation, bromine is added dropwise to the heated p-xylene with

continuous stirring.[7] The rate of addition is controlled to maintain a steady reaction.

The reaction mixture is stirred at 120 °C until the color of bromine disappears, indicating the

completion of the reaction.

After the reaction is complete, the mixture is cooled, and the hydrobromic acid byproduct is

removed.[7]

The crude product is then purified by vacuum distillation to yield 4-methylbenzyl bromide.

[7]

Applications as a Pharmaceutical Intermediate
4-Methylbenzyl bromide is a key starting material or intermediate in the synthesis of several

classes of pharmaceutical compounds. Its ability to readily undergo nucleophilic substitution

allows for the facile introduction of the 4-methylbenzyl group, which can be a critical

pharmacophore or a protecting group in a larger synthetic scheme.
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Synthesis of Trypanocidal Phosphonium Salts
Phosphonium salts have emerged as a promising class of compounds with activity against

Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).

The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation in the

mitochondria of the parasite, leading to its death. 4-Methylbenzyl bromide can be used to

synthesize mono-phosphonium salts with potential trypanocidal activity.

This protocol is adapted from general methods for the synthesis of

benzyltriphenylphosphonium bromides.[4]

Reaction Scheme:

4-Methylbenzyl bromide

(4-Methylbenzyl)triphenylphosphonium bromideTriphenylphosphine (PPh3)

Toluene, reflux

Click to download full resolution via product page

Synthesis of a Mono-phosphonium Salt. This diagram shows the quaternization of

triphenylphosphine with 4-methylbenzyl bromide.

Procedure:

In a round-bottom flask, 4-methylbenzyl bromide (1.85 g, 10 mmol) and triphenylphosphine

(2.62 g, 10 mmol) are dissolved in toluene (50 mL).

The reaction mixture is heated to reflux with stirring for 4 hours.

After cooling to room temperature, the white precipitate is collected by filtration.

The solid is washed with cold toluene and then diethyl ether.
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The product, (4-methylbenzyl)triphenylphosphonium bromide, is dried under vacuum.

Quantitative Data:

Table 2: In Vitro Activity of a Representative Phosphonium Salt against T. b. brucei

Compound
EC₅₀ (µM) vs.
T. b. brucei

Cytotoxicity
(CC₅₀, µM) vs.
Human Cells

Selectivity
Index (SI)

Reference

Representative

Mono-

phosphonium

Salt

Submicromolar >10 >10 [8]

Note: Data is representative of the class of compounds and not specific to the 4-methylbenzyl

derivative, which would require experimental testing.

The primary target of these lipophilic cations is the mitochondrion of the trypanosome. They

disrupt the mitochondrial membrane potential, leading to a cascade of events culminating in

cell death. The key target is the F₀F₁-ATPase.
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Mechanism of Trypanocidal Phosphonium Salts. Inhibition of the mitochondrial F₀F₁-ATPase

leads to a collapse of the membrane potential and parasite death.

Intermediate in the Synthesis of Tolvaptan
Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. While

many reported syntheses of Tolvaptan do not directly start from 4-methylbenzyl bromide, it

can be readily converted to key intermediates, such as 4-methylbenzoic acid, which are then

used in the synthesis.

A plausible synthetic route involves the oxidation of 4-methylbenzyl bromide to 4-

methylbenzoic acid, followed by further functionalization.

4-Methylbenzyl
bromide

Oxidation
(e.g., H₂O₂, Na₂WO₄)

4-Methylbenzoic
acid

Nitration
(HNO₃, H₂SO₄)

2-Methyl-4-nitro-
benzoic acid

Chlorination
(SOCl₂)

2-Methyl-4-nitro-
benzoyl chloride

Tolvaptan
Synthesis
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Click to download full resolution via product page

Synthetic Route to a Tolvaptan Intermediate. A multi-step synthesis starting from 4-
methylbenzyl bromide to a key intermediate for Tolvaptan.

This protocol is based on green chemistry principles for the oxidation of benzyl halides.[9]

Procedure:

In a reaction vessel, 4-methylbenzyl bromide (1.85 g, 10 mmol), sodium tungstate

dihydrate (Na₂WO₄·2H₂O) (0.16 g, 0.5 mmol), and a phase-transfer catalyst such as [CH₃(n-

C₈H₁₇)₃N]⁺HSO₄⁻ (0.46 g, 1 mmol) are mixed.

The mixture is heated to 90 °C.

30% hydrogen peroxide (2.3 mL, 22.5 mmol) is added slowly via a syringe pump over a

period of 4 hours.

After the addition is complete, the reaction is stirred for an additional 2 hours at 90 °C.

The reaction mixture is cooled, and the solid product is filtered, washed with water, and dried

to yield 4-methylbenzoic acid.

Quantitative Data:

Table 3: Purity and Yield Data for Tolvaptan Synthesis
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Step/Product Purity Yield Reference

2-Methyl-4-

nitrobenzoyl chloride

from 2-methyl-4-

nitrobenzoic acid

- High [10]

Tolvaptan (final

product)
>99.5% High [10]

Tolvaptan (crude) 94.79% - [11]

Tolvaptan

(recrystallized)
99.8% 71.3% [11]

Tolvaptan acts by blocking the vasopressin V2 receptor in the kidney, which is involved in water

reabsorption. This leads to aquaresis, an increase in free water excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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